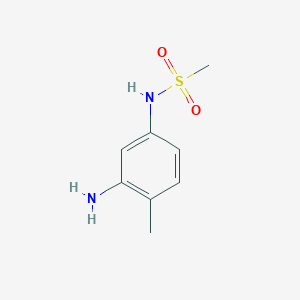
N-(3-Amino-4-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 3-amino-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-amino-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .
化学反応の分析
Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used
科学的研究の応用
N-(3-Amino-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of N-(3-Amino-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
類似化合物との比較
- N-(3-Amino-4-fluorophenyl)methanesulfonamide
- N-(3-Amino-4-chlorophenyl)methanesulfonamide
- N-(3-Amino-4-methoxyphenyl)methanesulfonamide
Comparison: N-(3-Amino-4-methylphenyl)methanesulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its fluorinated or chlorinated analogs, the methyl group provides different steric and electronic effects, potentially leading to variations in its chemical behavior and biological activity .
生物活性
N-(3-Amino-4-methylphenyl)methanesulfonamide, also known as a sulfonamide derivative, exhibits significant biological activity primarily attributed to its structural characteristics. This compound has garnered attention for its potential applications in various therapeutic contexts, particularly due to its antibacterial properties and interactions with biological targets.
The biological activity of this compound is largely derived from its sulfonamide structure. Sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, an essential enzyme in the folate biosynthetic pathway. This inhibition disrupts the production of folate, which is crucial for bacterial growth and replication .
The amino group in this compound can form hydrogen bonds with active sites of enzymes, leading to modulation or inhibition of enzyme activity. Additionally, the methanesulfonamide moiety enhances solubility and stability, facilitating interactions with various biological molecules.
Biological Activity Overview
Key Biological Activities:
- Antibacterial Properties: Effective against a range of bacterial strains by inhibiting folate synthesis.
- Potential Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, expanding its therapeutic relevance beyond antibiotics.
- Enzyme Interaction: Research indicates interactions with enzymes involved in folate metabolism, similar to other sulfonamides.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Efficacy:
-
Mechanistic Studies:
- A detailed analysis showed that the compound effectively binds to the active site of dihydropteroate synthase, leading to significant inhibition of enzyme activity. This was confirmed through kinetic studies that highlighted a decrease in enzyme turnover rates in the presence of the compound.
- Comparative Analysis:
Data Table: Biological Activity Comparison
| Compound Name | MIC (µg/mL) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 16 | Inhibition of dihydropteroate synthase | Effective against resistant pathogens |
| Sulfamethoxazole | 32 | Inhibition of dihydropteroate synthase | Standard sulfonamide antibiotic |
| Trimethoprim | 8 | Inhibition of dihydrofolate reductase | Often used in combination with sulfonamides |
特性
IUPAC Name |
N-(3-amino-4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFISCMHNBZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














